N-(4-methoxyphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
The compound is structurally characterized by the presence of a 1,3,4-oxadiazole ring, a feature that contributes to various biological activities. The 1,3,4-oxadiazole moiety is a five-membered aromatic ring consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom, recognized for its utility in medicinal chemistry due to its bioisosteric properties and ability to engage in multiple types of weak interactions with biological targets (Verma et al., 2019).
Synthesis Analysis
The synthesis of compounds featuring the 1,3,4-oxadiazole ring can involve various strategies, including cyclization reactions and the coupling of appropriate precursors. These methodologies allow for the introduction of diverse substituents, facilitating the exploration of chemical space for enhanced biological activity (Wang et al., 2022).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including the target compound, is pivotal for their interaction with biological targets. The planarity of the oxadiazole ring and its ability to engage in hydrogen bonding and π-π stacking interactions contribute to its binding affinity towards various enzymes and receptors (Sharma et al., 2022).
Chemical Reactions and Properties
1,3,4-Oxadiazole compounds participate in a range of chemical reactions, including nucleophilic substitution and electrophilic addition, due to the electron-rich nature of the oxadiazole ring. These reactions are crucial for the further functionalization and derivatization of the core structure, enabling the optimization of pharmacological properties (Abdurakhmanova et al., 2018).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of substituents attached to the core ring. These properties are critical for determining the compound's suitability for further development into a therapeutic agent (Domańska et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and the potential for forming derivatives, are essential for understanding the versatility of the 1,3,4-oxadiazole ring in drug development. The electron-withdrawing or donating effects of substituents can significantly affect the compound's reactivity and, consequently, its biological activity (Kumar et al., 2023).
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-7-5-12(6-8-13)19-15(22)9-10-16-20-17(21-24-16)14-4-2-3-11-18-14/h2-8,11H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVLCSJOWGHRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
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